Direct Red 80

概要

説明

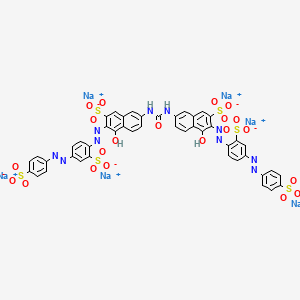

分子式はC₄₅H₂₆N₁₀Na₆O₂₁S₆であり、コラーゲン線維に特異的に結合する能力で知られており、線維症やその他のコラーゲン関連病態の研究において貴重なツールとなっています .

2. 製法

合成経路と反応条件: シリウスレッドは、芳香族アミンとスルホン化芳香族化合物を用いた一連のジアゾ化とカップリング反応によって合成されます。このプロセスは通常、次の手順を伴います。

ジアゾ化: 芳香族アミンを亜硝酸で処理してジアゾニウム塩を生成します。

カップリング: ジアゾニウム塩を次にスルホン化芳香族化合物とカップリングさせてアゾ染料を生成します。

工業生産方法: 工業用では、シリウスレッドの生産は、高収率と高純度を確保するために、制御された条件下で、大規模なジアゾ化とカップリング反応を伴います。 染料はその後、結晶化と濾過プロセスによって精製されます .

準備方法

Synthetic Routes and Reaction Conditions: Sirius Red is synthesized through a series of diazotization and coupling reactions involving aromatic amines and sulfonated aromatic compounds. The process typically involves the following steps:

Diazotization: Aromatic amines are treated with nitrous acid to form diazonium salts.

Coupling: The diazonium salts are then coupled with sulfonated aromatic compounds to form the azo dye.

Industrial Production Methods: In industrial settings, the production of Sirius Red involves large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The dye is then purified through crystallization and filtration processes .

化学反応の分析

反応の種類: シリウスレッドは、以下を含む様々な化学反応を起こします。

酸化: シリウスレッドのアゾ基は、特定の条件下で酸化されて、染料の分解につながる可能性があります。

還元: アゾ基の還元は、芳香族アミンを生成する可能性があります。

置換: シリウスレッドのスルホン酸基は、他の求核剤との置換反応に関与する可能性があります。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの強力な酸化剤。

還元: 酸性条件下での亜ジチオン酸ナトリウムや亜鉛などの還元剤。

置換: 水酸化物イオンやアミンなどの求核剤。

主な生成物:

酸化: アゾ染料の分解生成物。

還元: 芳香族アミン。

置換: シリウスレッドの置換誘導体

科学的研究の応用

Histological Applications

Staining Techniques

Direct Red 80 is extensively utilized as a histological dye for staining collagen and amyloid deposits in tissue samples. Its ability to selectively bind to these proteins makes it invaluable in pathological studies.

- Collagen Staining: this compound provides clear visualization of collagen fibers, aiding in the diagnosis of fibrotic diseases.

- Amyloid Staining: It is also used to identify amyloid deposits in tissues, which is crucial for diagnosing conditions like amyloidosis.

Case Study:

In a study examining liver fibrosis, this compound was employed to stain collagen fibers, demonstrating its effectiveness in highlighting pathological changes in liver tissue samples .

Environmental Applications

Wastewater Treatment

The discharge of dye wastewater poses significant environmental risks. Research has focused on the degradation of this compound using biological and chemical methods.

- Biodegradation: Microbial strains have been isolated that can effectively decolorize this compound from industrial effluents. A study identified six bacterial isolates capable of degrading the dye with decolorization rates ranging from 26.33% to 73.67% .

- Adsorption Techniques: Various natural adsorbents, including agricultural waste like potato peels, have been tested for their efficacy in removing this compound from wastewater. These studies highlight sustainable approaches to mitigate dye pollution .

Biochemical Research

Enzyme Interaction Studies

this compound has been studied for its interactions with enzymes such as α-Amylase. Research indicates that exposure to the dye can lead to structural changes in the enzyme, affecting its activity.

- Molecular Docking Analysis: Studies revealed that this compound binds to α-Amylase through hydrogen bonds, inhibiting its enzymatic activity. This finding raises concerns regarding the toxicity of azo dyes in biological systems .

Industrial Applications

Textile Industry

As a direct dye, this compound is widely used in the textile industry for dyeing fabrics due to its bright color and excellent fastness properties.

- Dyeing Processes: It is commonly applied in cotton and wool textiles, providing vibrant red hues that are favored in fashion and upholstery.

Summary Table of Applications

| Application Area | Specific Use | Key Findings/Notes |

|---|---|---|

| Histology | Staining collagen and amyloid | Effective for diagnosing fibrotic diseases |

| Environmental Science | Wastewater treatment | Microbial degradation and adsorption techniques effective |

| Biochemical Research | Enzyme interaction studies | Toxicity concerns due to structural changes in enzymes |

| Textile Industry | Fabric dyeing | Provides vibrant colors with good fastness |

作用機序

シリウスレッドは、そのスルホン酸基とコラーゲンの塩基性アミノ基との静電相互作用を通じて、コラーゲン線維に結合します。 この結合は、偏光顕微鏡下で観察した場合、コラーゲン線維の複屈折性を高め、コラーゲンの種類を区別し、線維症を評価することを可能にします .

類似化合物:

マッソン三色染色: コラーゲンに使用される別の染色方法ですが、コラーゲンを赤色ではなく青色に染色します。

ヴァン・ギーソン染色: コラーゲンを赤色に染色しますが、シリウスレッドほど特異的ではありません。

ピクロシリウスレッド: 染色特異性を高めるためにピクリン酸を使用するシリウスレッド染色の変種です。

独自性: シリウスレッドは、コラーゲン線維に特異的に結合し、偏光顕微鏡下での複屈折性を高める能力においてユニークです。 これは、コラーゲン構造と病態の詳細な研究のための貴重なツールとなっています .

類似化合物との比較

Masson’s Trichrome: Another staining method used for collagen, but it stains collagen blue instead of red.

Van Gieson’s Stain: Stains collagen red but is less specific than Sirius Red.

Picro-Sirius Red: A variant of Sirius Red staining that uses picric acid to enhance staining specificity.

Uniqueness: Sirius Red is unique in its ability to specifically bind to collagen fibers and enhance their birefringence under polarized light. This makes it a valuable tool for the detailed study of collagen structure and pathology .

特性

CAS番号 |

2610-10-8 |

|---|---|

分子式 |

C45H32N10NaO21S6 |

分子量 |

1264.2 g/mol |

IUPAC名 |

hexasodium;4-hydroxy-7-[[5-hydroxy-7-sulfonato-6-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalen-2-yl]carbamoylamino]-3-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C45H32N10O21S6.Na/c56-43-33-13-5-27(17-23(33)19-39(81(71,72)73)41(43)54-52-35-15-7-29(21-37(35)79(65,66)67)50-48-25-1-9-31(10-2-25)77(59,60)61)46-45(58)47-28-6-14-34-24(18-28)20-40(82(74,75)76)42(44(34)57)55-53-36-16-8-30(22-38(36)80(68,69)70)51-49-26-3-11-32(12-4-26)78(62,63)64;/h1-22,56-57H,(H2,46,47,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76); |

InChIキー |

LJNMMEBSLTWWNN-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=C(C=C7)N=NC8=CC=C(C=C8)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |

正規SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C=CC4=C3O)NC(=O)NC5=CC6=CC(=C(C(=C6C=C5)O)N=NC7=C(C=C(C=C7)N=NC8=CC=C(C=C8)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

2610-10-8 |

物理的記述 |

Powder; [Alfa Aesar MSDS] |

ピクトグラム |

Irritant; Environmental Hazard |

関連するCAS |

25188-41-4 (Parent) |

同義語 |

2-naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis(4-hydroxy-3-(2-(2-sulfo-4-(2-(4-sulfophenyl)diazenyl)phenyl)diazenyl)-, sodium salt (1:6) C.I. direct red 80 C.I. direct red 80, hexasodium salt direct red 80 picrosirius red sirius red F 3B Sirius Red F3B |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the provided research focuses primarily on Direct Red 80's behavior as an adsorbate and its interactions with biological molecules, there is no information regarding its direct catalytic properties.

A: Yes, molecular docking studies have been employed to understand the interaction mechanism of this compound with α-Amylase. [] These simulations provide insights into the binding sites and energy changes associated with their interaction. []

A: While the provided research doesn't delve into the specific stability profile of this compound, one study mentions the use of this compound as a model dye in wastewater treatment. [] This implies a certain level of stability in aqueous solutions under specific conditions.

ANone: The provided research primarily focuses on the adsorption behavior, interaction with biomolecules, and removal of this compound from aqueous solutions. Information regarding SHE regulations, PK/PD, in vitro/in vivo efficacy, toxicity, or other pharmaceutical aspects is not discussed within these studies.

- Adsorption: Utilizing materials like modified bagasse [, ], peanut shells [, ], potato peels [], sugarcane bagasse [], MgALN03-LDH [], and cationic surfactant-modified carbon nanotubes [] to adsorb the dye from solution.

- Biodegradation: Exploring the use of microorganisms like Flavobacterium mizutaii [] and bacteria isolated from textile waste [, , ] for their ability to degrade this compound.

- Advanced Oxidation Processes: Investigating techniques such as ozonation [], peroxone treatment [], Electro-Fenton processes [], and photocatalysis using materials like TiO2@CoFe2O4 nanofibers [], ZnO/CuO semiconductors [], and Ti/Pt/beta-PbO2 anodes [, ] to break down the dye.

- Microbial Fuel Cells: Employing dual-chamber microbial fuel cells to simultaneously generate electricity and degrade this compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。